molecular formula C17H20ClN3O2 B2783228 (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171342-01-0

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2783228
CAS No.: 1171342-01-0
M. Wt: 333.82
InChI Key: ZVTJSZYVGPYUBA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research. It features a distinct molecular architecture that combines a 2-chlorophenyl group and a 5-isopropyl-1,3,4-oxadiazole ring, both linked through a piperidine core. This structure is part of a broader class of compounds where the 1,3,4-oxadiazole heterocycle is recognized as a valuable bioisostere for esters and carboxamides, often contributing to improved metabolic stability and pharmacokinetic properties in drug candidates . Compounds based on the 1,3,4-oxadiazole-piperidine scaffold are actively investigated for their potential as inhibitors of various biological targets. Recent research has highlighted novel 1,3,4-oxadiazol-2-one derivatives as potent inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response implicated in cardiac and metabolic diseases . This suggests potential research applications for this compound in exploring pathways related to metaflammation, interleukin-1β release, and pyroptosis . Furthermore, the structural similarity to other documented piperidinyl-oxadiazoles indicates its utility as a key intermediate or building block in synthesizing more complex molecules for high-throughput screening and lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-7-9-21(10-8-12)17(22)13-5-3-4-6-14(13)18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTJSZYVGPYUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a chlorinated precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules derived from the provided evidence:

Compound Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Piperidine-methanone 2-Chlorophenyl, 5-isopropyl-1,3,4-oxadiazole C₁₇H₁₉ClN₃O₂ (calculated*) 332.81 (calculated*)
: (4-methylpiperazin-1-yl)methanone derivative Piperazine-methanone Pyrimidine-triazole system, 4-methylpiperazine Not fully specified ~400 (estimated)
: Sulfonyl-oxadiazole-piperidine Piperidine-ethanone Sulfonyl group, 5-(5-chlorothiophenyl)-1,3,4-oxadiazole C₁₃H₁₄ClN₃O₄S₂ 387.85
: [3-(2-Chloro-6-fluorophenyl)isoxazole]-piperidine Piperidine-methanone 2-Chloro-6-fluorophenyl, 5-methylisoxazole C₁₆H₁₆ClFN₂O₂ 322.76

Key Observations:

Heterocyclic Variations :

  • The target compound’s 1,3,4-oxadiazole with an isopropyl group contrasts with the isoxazole in and the sulfonyl-oxadiazole in . The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to isoxazole’s weaker electronegativity .
  • The sulfonyl group in ’s compound introduces polarity, likely improving aqueous solubility but reducing membrane permeability relative to the target compound’s lipophilic isopropyl group .

Aromatic Substituents :

  • The 2-chlorophenyl group in the target compound vs. the 2-chloro-6-fluorophenyl in highlights steric and electronic differences. Fluorine’s smaller size and stronger electronegativity may improve target selectivity or metabolic stability compared to chlorine .

Piperidine vs.

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~332.81 g/mol) compared to ’s 322.76 g/mol suggests increased lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Implications for Drug Design

  • Target Affinity : The isopropyl-oxadiazole group in the target compound may enhance hydrophobic interactions in binding pockets, whereas the sulfonyl group in ’s analog could favor polar targets (e.g., kinases) .

Biological Activity

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 2-chlorophenyl group, a piperidine ring, and an oxadiazole moiety, which are known to enhance its pharmacological properties. The following sections detail the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC NameThis compound
CAS Number1171342-01-0
Molecular FormulaC17H20ClN3O2
Molecular Weight335.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The oxadiazole ring can inhibit specific enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in various disease processes including cancer and inflammation .
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways, enhancing its therapeutic potential against neurological disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole exhibit significant antimicrobial properties, indicating potential applications in treating infections .

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values ranging from 10 to 30 µM against different types of cancer cells .
  • Anti-inflammatory Effects : In vivo studies demonstrated that oxadiazole derivatives can significantly reduce edema in animal models of inflammation. For instance, compounds tested at doses of 25 mg/kg exhibited up to 82% inhibition of paw edema compared to standard anti-inflammatory drugs like Indomethacin .
  • Antimicrobial Properties : Research has highlighted the antibacterial and antifungal activities of oxadiazole derivatives, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines such as HeLa and CaCo-2. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity with IC50 values below 50 µM for several compounds .
  • In Vivo Anti-inflammatory Activity :
    • In a carrageenan-induced paw edema model, a derivative similar to this compound demonstrated significant anti-inflammatory effects with a dose-dependent response observed at various concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

  • Methodology :

  • Multi-step synthesis involving cyclocondensation of hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by coupling with the chlorophenyl-piperidine moiety .
  • Key parameters: Temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (4–6 hours). Use TLC or HPLC to monitor progress .
  • Purification via recrystallization (methanol/water) or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify protons on the 2-chlorophenyl group (δ 7.2–7.5 ppm) and piperidine ring (δ 1.5–3.5 ppm). The oxadiazole’s C=N signals appear at ~160–165 ppm in 13C NMR .
  • IR : Detect C=O stretch (~1680 cm⁻¹) from the methanone and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+) and fragmentation patterns matching the oxadiazole and piperidine subunits .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :

  • Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays .
  • Antibacterial activity via broth microdilution (MIC determination) .
  • Cytotoxicity studies using MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?

  • Methodology :

  • Use software like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes). Focus on the oxadiazole’s hydrogen-bonding capacity and chlorophenyl’s hydrophobic interactions .
  • Validate predictions with experimental binding assays (SPR or ITC) to measure KD values .

Q. What strategies address low solubility or metabolic instability in pharmacokinetic studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS. Introduce steric hindrance (e.g., methyl groups) on the piperidine ring to reduce CYP450-mediated oxidation .

Q. How can conflicting data in reaction yields or biological activity be resolved?

  • Methodology :

  • Statistical analysis : Apply ANOVA/Tukey’s test to compare reaction conditions (e.g., solvent, catalyst) and identify significant variables .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with methyl) to isolate contributions of specific groups to activity .

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